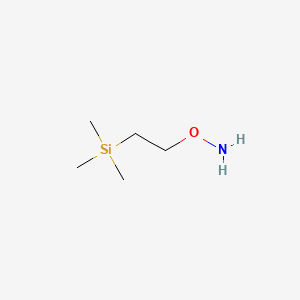
O-(2-trimethylsilylethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-trimethylsilylethyl)hydroxylamine is a chemical compound with the molecular formula C5H16ClNOSi. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a trimethylsilyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(2-trimethylsilylethyl)hydroxylamine can be synthesized through the reaction of hydroxylamine with trimethylsilyl chloride in the presence of a base. The reaction typically proceeds as follows:
- Hydroxylamine reacts with trimethylsilyl chloride.
- A base, such as triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.
- The product is then purified through crystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-trimethylsilylethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form oximes or nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Aplicaciones Científicas De Investigación
O-(2-trimethylsilylethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: It is used in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(2-trimethylsilylethyl)hydroxylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances its stability and reactivity. In biological systems, it can interact with enzymes and other biomolecules, leading to modifications that can be studied for various applications.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine: The parent compound, which is less stable and reactive compared to its trimethylsilyl derivative.
O-(Trimethylsilyl)hydroxylamine: A similar compound with a different substitution pattern.
Hydroxylammonium chloride: Another derivative of hydroxylamine with different properties and applications.
Uniqueness
O-(2-trimethylsilylethyl)hydroxylamine is unique due to its enhanced stability and reactivity, making it a valuable reagent in organic synthesis and scientific research. The presence of the trimethylsilyl group provides additional protection and allows for selective reactions that are not possible with other hydroxylamine derivatives.
Propiedades
Fórmula molecular |
C5H15NOSi |
|---|---|
Peso molecular |
133.26 g/mol |
Nombre IUPAC |
O-(2-trimethylsilylethyl)hydroxylamine |
InChI |
InChI=1S/C5H15NOSi/c1-8(2,3)5-4-7-6/h4-6H2,1-3H3 |
Clave InChI |
GWCBVFMHGHMALR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















